molecular formula C9H8ClNO3 B188820 4-Acetamido-3-chlorobenzoic acid CAS No. 74114-62-8

4-Acetamido-3-chlorobenzoic acid

Cat. No. B188820
CAS RN: 74114-62-8
M. Wt: 213.62 g/mol
InChI Key: ZFQGFRPIFLLJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetamido-3-chlorobenzoic acid is a chemical compound with the molecular formula C9H8ClNO3 . It is not intended for human or veterinary use and is used only for research.


Synthesis Analysis

The synthesis of 4-Acetamido-3-chlorobenzoic acid involves various chemical reactions. The process may involve oxidation and reduction reactions for output byproducts to be easily mineralized .


Molecular Structure Analysis

The molecular structure of 4-Acetamido-3-chlorobenzoic acid can be analyzed using density functional theory (DFT) at the B3LYP/6-311G level . This analysis helps in understanding the molecular geometries, electronic characteristics, and molecular electrostatic potential of the compound .


Chemical Reactions Analysis

The chemical reactions involving 4-Acetamido-3-chlorobenzoic acid are complex and involve various steps . These reactions can occur at the benzylic position and can involve free radical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Acetamido-3-chlorobenzoic acid include its molecular formula (C9H8ClNO3), average mass (213.618 Da), and monoisotopic mass (213.019272 Da) .

Scientific Research Applications

Bioremediation

The compound’s derivatives have been studied for their role in bioremediation processes. Certain bacterial strains, such as those from the genus Acinetobacter, can degrade 4-Acetamido-3-chlorobenzoic acid and its related compounds, which is beneficial for the removal of environmental pollutants .

Supramolecular Chemistry

The compound is involved in the formation of supramolecular assemblies, which are structures formed from the association of two or more chemical species held together by non-covalent bonds. These assemblies have implications in the understanding of molecular interactions and the development of molecular sensors .

Antioxidant and Antibacterial Studies

Research has shown that derivatives of chlorobenzoic acids, including 4-Acetamido-3-chlorobenzoic acid , can exhibit antioxidant properties. They are also tested for antibacterial activity against various bacterial strains, contributing to the search for new antimicrobial agents .

Safety and Hazards

4-Acetamido-3-chlorobenzoic acid is used only for research and is not intended for human or veterinary use. Safety data sheets recommend ensuring adequate ventilation when handling this compound and avoiding ingestion and inhalation .

Future Directions

Future research on 4-Acetamido-3-chlorobenzoic acid could focus on its potential antiviral properties . Additionally, the compound’s degradation products and pathways could be further explored .

properties

IUPAC Name

4-acetamido-3-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQGFRPIFLLJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350493
Record name 4-acetamido-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74114-62-8
Record name 4-acetamido-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-amino-3-chloro-benzoic acid (10.0 g, 58.3 mmol) in anhydrous THF (100 mL) was added acetyl chloride (20.7 ml, 291.1 mmol) and the solution stirred at room temperature for 48 hours. The solvent was evaporated and the product precipitated from hexanes then filtered and dried to give a white solid (11.73 g, 94% yield). 1H-NMR (500 MHz, CD3OD) δ 2.28 (s, 3H), 7.92 (dd, 1H), 7.99-8.16 (m, 2H). Analytical HPLC (cyano column) 7.84 min.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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